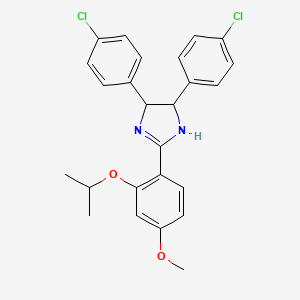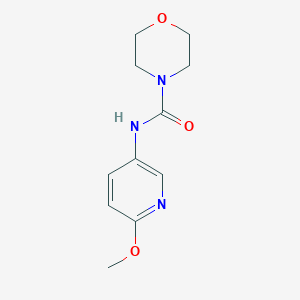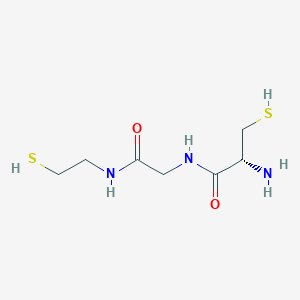
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is a compound that features a unique structure combining cysteine and glycine residues with a sulfanylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is compatible with the formation of thioesters. The process includes the following steps:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled to a solid support.
Deprotection: The Fmoc groups are removed to expose the amino groups for further coupling.
Thioester Formation: The peptide is converted to a thioester using N-sulfanylethylanilide (SEAlide) peptides, which can be treated under acidic conditions to form the thioester.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often incorporating microfluidic systems to accelerate the synthesis and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide has several scientific research applications:
Chemistry: Used in peptide synthesis and protein ligation techniques.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications
Mécanisme D'action
The mechanism of action of L-Cysteinyl-N-(2-sulfanylethyl)glycinamide involves its ability to participate in native chemical ligation (NCL). This process includes the following steps:
N-S Acyl Transfer: The thioester group reacts with the amino group of another peptide, forming an intermediate.
S-N Acyl Transfer: The intermediate undergoes an intramolecular rearrangement to form a stable amide bond.
Ligation: The final product is a ligated peptide or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, used in glutathione metabolism.
N-Sulfanylethylanilide Peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is unique due to its specific structure that allows for efficient participation in native chemical ligation, making it a valuable tool in peptide and protein chemistry .
Propriétés
Numéro CAS |
695196-86-2 |
|---|---|
Formule moléculaire |
C7H15N3O2S2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[2-oxo-2-(2-sulfanylethylamino)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15N3O2S2/c8-5(4-14)7(12)10-3-6(11)9-1-2-13/h5,13-14H,1-4,8H2,(H,9,11)(H,10,12)/t5-/m0/s1 |
Clé InChI |
ALJARKCQOMYEHE-YFKPBYRVSA-N |
SMILES isomérique |
C(CS)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canonique |
C(CS)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)

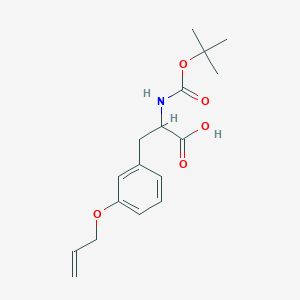
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)

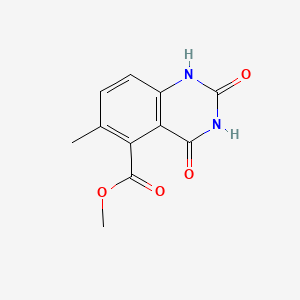
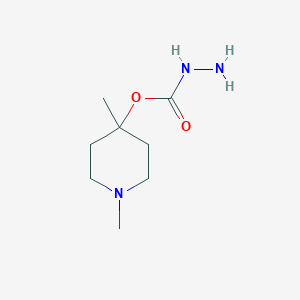
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
